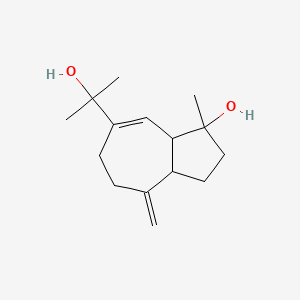

7-(2-Hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4β,12-dihydroxyguaian-6,10-diène est un terpène naturel isolé des rhizomes de Alisma orientale . Ce composé appartient à la classe des sesquiterpènes guaïanes et est connu pour ses propriétés aromatiques et son activité biologique . Il a une formule moléculaire de C15H24O2 et un poids moléculaire de 236,35 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 4β,12-dihydroxyguaian-6,10-diène est principalement isolé à partir de sources naturelles, en particulier les rhizomes de Alisma orientale . Le processus d'isolement implique des techniques d'extraction et de purification telles que l'extraction par solvant, la chromatographie et la cristallisation .

Méthodes de production industrielle

Actuellement, il n'existe pas de méthodes de production industrielle largement établies pour la synthèse du 4β,12-dihydroxyguaian-6,10-diène. Le composé est principalement obtenu par des procédés d'extraction naturelle .

Analyse Des Réactions Chimiques

Types de réactions

Le 4β,12-dihydroxyguaian-6,10-diène subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction peut introduire des groupes fonctionnels supplémentaires contenant de l'oxygène.

Réduction: Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou ajouter des atomes d'hydrogène.

Substitution: Cette réaction peut remplacer un groupe fonctionnel par un autre.

Réactifs et conditions communs

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium (KMnO4) et des réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) . Les réactions se produisent généralement sous des conditions de température et de pression contrôlées pour garantir la formation du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des groupes hydroxyle ou carbonyle supplémentaires, tandis que la réduction peut produire des composés plus saturés .

4. Applications de la recherche scientifique

Le 4β,12-dihydroxyguaian-6,10-diène a plusieurs applications en recherche scientifique, notamment:

Chimie: Il est utilisé comme intermédiaire dans la synthèse de divers composés bioactifs.

Biologie: Il a été étudié pour ses propriétés antibactériennes et antifongiques potentielles.

Industrie: Il est utilisé dans le développement de produits pharmaceutiques et cosmétiques à base de produits naturels.

5. Mécanisme d'action

Le mécanisme d'action du 4β,12-dihydroxyguaian-6,10-diène implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense qu'il exerce ses effets en modulant l'activité enzymatique et les voies de signalisation liées à l'inflammation et à la prolifération cellulaire . Les cibles moléculaires et les voies exactes sont encore à l'étude, mais des études préliminaires suggèrent une implication dans l'inhibition des cytokines pro-inflammatoires et l'induction de l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

4beta,12-dihydroxyguaian-6,10-diene has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 4beta,12-dihydroxyguaian-6,10-diene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and signaling pathways related to inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Certains composés similaires au 4β,12-dihydroxyguaian-6,10-diène comprennent:

- Alisol B 23-acétate

- Alisol B

- Alismol

- 10-O-méthyl-alismoxide

- Alismoxide

- 11-désoxyalisol C

- 13β,17β-époxyalisol B 23-acétate

- Alisol C 23-acétate

- Alisolide

- 16β-méthoxyalisol B

Unicité

Ce qui distingue le 4β,12-dihydroxyguaian-6,10-diène de ces composés similaires, c'est sa combinaison unique de groupes hydroxyle aux positions 4β et 12, qui contribuent à ses activités biologiques et sa réactivité chimique distinctes .

Propriétés

Formule moléculaire |

C15H24O2 |

|---|---|

Poids moléculaire |

236.35 g/mol |

Nom IUPAC |

7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol |

InChI |

InChI=1S/C15H24O2/c1-10-5-6-11(14(2,3)16)9-13-12(10)7-8-15(13,4)17/h9,12-13,16-17H,1,5-8H2,2-4H3 |

Clé InChI |

SYQJVLQILKBDAA-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCC2C1C=C(CCC2=C)C(C)(C)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B12314740.png)

![[2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B12314760.png)

![N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide](/img/structure/B12314788.png)

![N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12314791.png)

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12314829.png)

![17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one](/img/structure/B12314834.png)

![2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12314841.png)